1-[1-(Adamantan-1-yl)ethyl]-3-propylurea
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Overview
Description
- Reagents: Propyl bromide
- Conditions: Base such as potassium carbonate, reflux
Industrial Production Methods
Industrial production of N-[1-(1-adamantyl)ethyl]-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-N’-propylurea typically involves the reaction of 1-adamantylamine with ethyl isocyanate, followed by the introduction of a propyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
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Step 1: Formation of 1-adamantylamine
- Starting material: Adamantane
- Reagents: Ammonia, hydrogen gas
- Conditions: High temperature and pressure, presence of a catalyst such as palladium on carbon
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Step 2: Reaction with ethyl isocyanate
- Reagents: Ethyl isocyanate
- Conditions: Room temperature, inert atmosphere
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-N’-propylurea undergoes various chemical reactions, including:
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Oxidation: : The adamantyl group can be oxidized to form adamantanone derivatives.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
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Reduction: : The urea moiety can be reduced to form corresponding amines.
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents, low temperature
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Substitution: : The propyl group can be substituted with other alkyl or aryl groups.
- Reagents: Alkyl halides, aryl halides
- Conditions: Base such as sodium hydride, reflux
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of sodium hydride
Major Products Formed
Oxidation: Adamantanone derivatives
Reduction: Corresponding amines
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-N’-propylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Adamantane derivatives are known for their antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development. Adamantane derivatives have been used in the treatment of diseases such as Parkinson’s and Alzheimer’s.
Industry: Utilized in the production of high-performance materials. The rigidity and stability of adamantane derivatives make them suitable for use in polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N’-propylurea involves its interaction with specific molecular targets. The adamantyl group imparts lipophilicity, allowing the compound to easily cross cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound.
Uniqueness
N-[1-(1-adamantyl)ethyl]-N’-propylurea is unique due to its specific structural features, which combine the stability of the adamantyl group with the versatility of the urea moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAXYGQRMXOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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